molecular formula C8H10N2O2 B1369606 (2-Aminophenyl)glycine

(2-Aminophenyl)glycine

Cat. No.: B1369606
M. Wt: 166.18 g/mol
InChI Key: BMQNQXULEJLLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminophenyl)glycine: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an amino group attached to the phenyl ring and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the ammonolysis of chloroacetic acid due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Aminophenyl)glycine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Aminophenyl)glycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

(2-Aminophenyl)glycine can be compared with other glycine derivatives and amino acid analogs:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2-aminoanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQNQXULEJLLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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